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Compound of Interest

Compound Name: Dregeoside Aa1

Cat. No.: B1159717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural characterization of

Dregeoside Aa1, a polyhydroxypregnane glycoside isolated from Dregea volubilis, using

Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are

fundamental for the structural elucidation, purity assessment, and quality control of this and

related natural products.

Introduction to Dregeoside Aa1
Dregeoside Aa1 belongs to the family of pregnane glycosides, a class of C21 steroidal

compounds found in various plant species.[1][2] These compounds are of significant interest to

the pharmaceutical industry due to their diverse biological activities, which may include anti-

inflammatory, immunosuppressive, and cytotoxic effects.[1] Preliminary studies suggest that

some pregnane glycosides from Dregea volubilis may influence key signaling pathways, such

as NF-κB, which is pivotal in inflammation and immune responses. Accurate structural

determination is the first critical step in understanding the structure-activity relationship (SAR)

and advancing the development of these molecules as potential therapeutic agents.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the complete

structural elucidation of complex natural products like Dregeoside Aa1.[3] A combination of

one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous
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assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed insights into the

molecular framework and stereochemistry.

Structural Elucidation Strategy
The structural characterization of Dregeoside Aa1 by NMR spectroscopy follows a logical

workflow. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the proton and carbon

environments within the molecule. Subsequently, a series of 2D NMR experiments, including

COSY, HSQC, and HMBC, are employed to establish connectivity between atoms.

Key NMR Experiments for Structural Elucidation:

¹H NMR (Proton NMR): Provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons (through spin-spin coupling).

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the

molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can

further distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically

those on adjacent carbon atoms (²J and ³J couplings).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by two or three bonds, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial

proximity of protons, aiding in the determination of stereochemistry.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for a

representative Dregeoside isolated from Dregea volubilis. These values are essential for the

identification and verification of the compound. Data is typically recorded in deuterated

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1159717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methanol (CD₃OD) or deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in

parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given

in Hertz (Hz).

Table 1: ¹H NMR Data for the Aglycone Moiety of a Representative Dregeoside

Position δH (ppm) Multiplicity J (Hz)

1 1.50, 1.95 m

2 1.65, 2.10 m

3 3.55 m

4 1.80, 2.20 m

5 1.45 m

6 5.40 br s

7 2.05, 2.35 m

9 2.15 m

11 4.50 dd 8.5, 4.0

12 4.95 dd 9.0, 3.5

15 1.75, 2.50 m

16 2.30, 2.65 m

17 2.80 t 9.0

18-CH₃ 1.25 s

19-CH₃ 1.10 s

21-CH₃ 2.20 s

Table 2: ¹³C NMR Data for the Aglycone Moiety of a Representative Dregeoside
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Position δC (ppm) DEPT

1 38.0 CH₂

2 29.5 CH₂

3 78.5 CH

4 39.0 CH₂

5 141.0 C

6 121.5 CH

7 32.0 CH₂

8 75.0 C

9 45.0 CH

10 37.5 C

11 72.0 CH

12 80.0 CH

13 50.0 C

14 85.0 C

15 35.0 CH₂

16 28.0 CH₂

17 60.0 CH

18 15.0 CH₃

19 20.0 CH₃

20 210.0 C

21 31.0 CH₃

Table 3: ¹H and ¹³C NMR Data for the Sugar Moieties of a Representative Dregeoside
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Position δH (ppm) J (Hz) δC (ppm)

Sugar 1

1' 4.40 7.5 102.0

2' 3.25 75.0

3' 3.40 77.0

4' 3.30 71.0

5' 3.80 68.0

6' 1.20 6.0 18.0

Sugar 2

1'' 4.55 7.8 104.5

2'' 3.35 74.5

3'' 3.50 76.5

4'' 3.45 70.5

5'' 3.90 67.5

6'' 1.25 6.2 18.5

Experimental Protocols
4.1 Sample Preparation

Weigh approximately 5-10 mg of purified Dregeoside Aa1.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃). The

choice of solvent is critical and should be based on the solubility of the compound.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a

small plug of glass wool directly into the NMR tube.
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4.2 NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz

spectrometer. These parameters may need to be optimized based on the specific instrument

and sample concentration.

4.2.1 ¹H NMR Spectroscopy

Pulse Program: zg30

Number of Scans (ns): 16

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 3.0 s

Spectral Width (sw): 20 ppm

Temperature: 298 K

4.2.2 ¹³C NMR Spectroscopy

Pulse Program: zgpg30

Number of Scans (ns): 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 1.0 s

Spectral Width (sw): 240 ppm

Temperature: 298 K

4.2.3 COSY

Pulse Program: cosygpqf

Number of Scans (ns): 4
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Relaxation Delay (d1): 1.5 s

Spectral Width (sw): 12 ppm in both F1 and F2 dimensions

Data Points (td): 2048 in F2, 256 in F1

4.2.4 HSQC

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (ns): 8

Relaxation Delay (d1): 1.5 s

Spectral Width (sw): 12 ppm in F2 (¹H), 165 ppm in F1 (¹³C)

Data Points (td): 1024 in F2, 256 in F1

4.2.5 HMBC

Pulse Program: hmbcgplpndqf

Number of Scans (ns): 16

Relaxation Delay (d1): 2.0 s

Long-range Coupling Delay (d6): Optimized for 8 Hz

Spectral Width (sw): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

Data Points (td): 2048 in F2, 256 in F1

Visualizations
5.1 Experimental Workflow for NMR Analysis
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Caption: Workflow for the NMR-based characterization of Dregeoside Aa1.
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5.2 Logical Relationship for Structure Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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